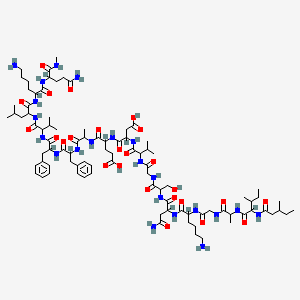
Amyloid beta-protein (42-1) trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amyloid beta-protein (42-1) trifluoroacetate is a derivative of amyloid beta-protein, a peptide that plays a significant role in the pathogenesis of Alzheimer's disease. This compound is often studied for its potential implications in neurodegenerative diseases and its biochemical properties.
Synthetic Routes and Reaction Conditions:
Peptide Synthesis: this compound can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.
Trifluoroacetylation: The synthesized peptide is then treated with trifluoroacetic acid (TFA) to introduce the trifluoroacetate group.
Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process and optimizing reaction conditions to achieve high purity and yield. This may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Reduction: Reduction reactions can be used to convert specific functional groups within the peptide.
Substitution: Substitution reactions may involve the replacement of certain amino acids or functional groups within the peptide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents and conditions depend on the specific substitution reaction being performed.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the peptide.
Substitution: Modified peptides with altered amino acid sequences or functional groups.
科学研究应用
Amyloid beta-protein (42-1) trifluoroacetate is extensively studied in various fields:
Chemistry: Used to understand peptide synthesis and modification techniques.
Biology: Investigated for its role in protein aggregation and neurodegenerative diseases.
Medicine: Studied for its potential as a biomarker and therapeutic target in Alzheimer's disease.
Industry: Applied in the development of diagnostic tools and research reagents.
作用机制
The compound exerts its effects primarily through its interaction with amyloid plaques in the brain. It binds to amyloid beta-protein aggregates, potentially inhibiting their formation and promoting their clearance. The molecular targets and pathways involved include amyloid precursor protein (APP) processing and tau protein phosphorylation.
相似化合物的比较
Amyloid beta-protein (1-40)
Amyloid beta-protein (1-42)
Amyloid beta-protein (1-43)
This detailed overview provides a comprehensive understanding of amyloid beta-protein (42-1) trifluoroacetate, its preparation, reactions, applications, and mechanisms
属性
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-(methylamino)-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[4-amino-2-[[6-amino-2-[[2-[2-[[3-methyl-2-(3-methylpentanoylamino)pentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H144N22O25/c1-14-50(9)39-68(116)110-75(51(10)15-2)90(137)99-52(11)76(123)96-44-69(117)100-56(30-22-24-36-91)81(128)106-63(42-67(94)115)85(132)109-65(46-113)79(126)97-45-70(118)111-73(48(5)6)88(135)108-64(43-72(121)122)86(133)103-59(33-35-71(119)120)80(127)98-53(12)77(124)104-61(40-54-26-18-16-19-27-54)84(131)105-62(41-55-28-20-17-21-29-55)87(134)112-74(49(7)8)89(136)107-60(38-47(3)4)83(130)101-57(31-23-25-37-92)82(129)102-58(78(125)95-13)32-34-66(93)114/h16-21,26-29,47-53,56-65,73-75,113H,14-15,22-25,30-46,91-92H2,1-13H3,(H2,93,114)(H2,94,115)(H,95,125)(H,96,123)(H,97,126)(H,98,127)(H,99,137)(H,100,117)(H,101,130)(H,102,129)(H,103,133)(H,104,124)(H,105,131)(H,106,128)(H,107,136)(H,108,135)(H,109,132)(H,110,116)(H,111,118)(H,112,134)(H,119,120)(H,121,122) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSGTLHZZKFCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H144N22O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1934.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
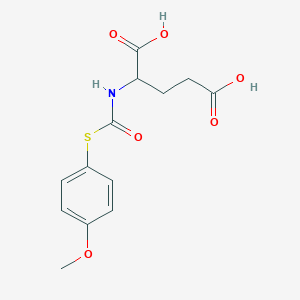
![2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide](/img/structure/B8082172.png)
![(2R)-1-{4-[(1aR,6r,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]piperazin-1-yl}-3-(quinolin-5-yloxy)propan-2-ol](/img/structure/B8082178.png)
![7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B8082185.png)
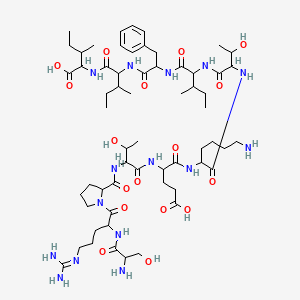
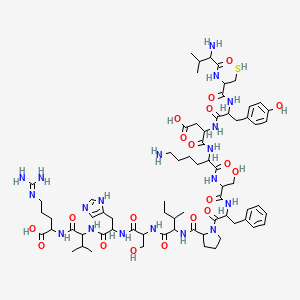
![[2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride](/img/structure/B8082223.png)
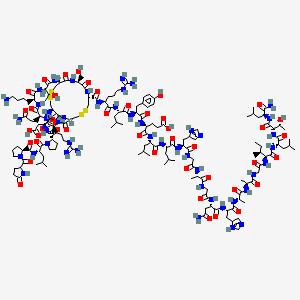
![[3-(Heptyldimethylazaniumyl)propyl]trimethylazanium dibromide](/img/structure/B8082231.png)

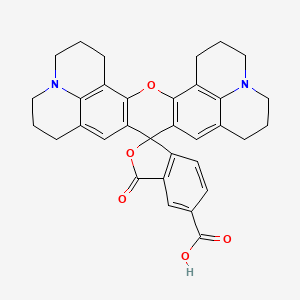
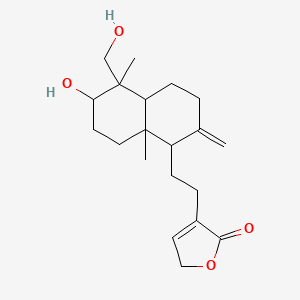
![2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2-{[2-(pyridin-3-yl)ethyl]amino}pyrimidin-4-yl)acetonitrile](/img/structure/B8082274.png)
![N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide](/img/structure/B8082281.png)
